rac trans-4-Hydroxy Glyburide-13C,d3 is a labeled derivative of rac-trans-4-hydroxy glyburide, which is an active metabolite of glyburide, a sulfonylurea class antidiabetic drug primarily used in the management of type 2 diabetes mellitus. The compound is distinguished by the incorporation of carbon-13 and deuterium isotopes, allowing for enhanced detection and quantification in analytical applications such as mass spectrometry. This isotopic labeling is crucial for differentiating the compound from its unlabeled counterpart during biochemical analyses .
The compound is classified under metabolites of sulfonylureas and is utilized extensively in pharmaceutical research. It is commercially available from various suppliers, including Biosynth and Cayman Chemical, and is identified by its CAS number 1217639-30-9 . The molecular formula for rac trans-4-Hydroxy Glyburide-13C,d3 is with a molecular weight of 514 g/mol .
The synthesis of rac trans-4-Hydroxy Glyburide-13C,d3 involves incorporating isotopic labels into the glyburide molecule without altering its fundamental structure. This process typically employs specific reagents and catalysts to ensure high yield and purity. Common synthetic routes may include:
The structural representation of rac trans-4-Hydroxy Glyburide-13C,d3 highlights its complex arrangement, which includes a chloro group, a methoxy group, and a sulfonamide moiety. The IUPAC name for this compound is 5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide. Its structural formula can be represented as follows:
The compound exhibits chirality due to the presence of stereocenters in its cyclohexyl group .
rac trans-4-Hydroxy Glyburide-13C,d3 can undergo several chemical reactions, which include:
The major products from these reactions include:
The mechanism of action for rac trans-4-Hydroxy Glyburide-13C,d3 involves its interaction with the SUR1/Kir6.2 complex, which plays a critical role in insulin secretion from pancreatic beta cells. By binding to this complex, the compound modulates cellular functions that influence glucose metabolism. This interaction helps lower blood glucose levels, making it effective in managing type 2 diabetes mellitus .
Key physical properties include:
Chemical properties include:
rac trans-4-Hydroxy Glyburide-13C,d3 has several applications in scientific research:
The synthesis of rac trans-4-Hydroxy Glyburide-¹³C,d₃ (C₂₂¹³CH₂₅D₃ClN₃O₆S; MW: 514.01 g/mol) integrates stable isotope labeling at specific molecular positions to enable precise metabolic tracing. The primary route involves a multi-step sequence starting from deuterated and ¹³C-labeled precursors. Deuterium (d₃) is typically introduced at the methoxy group (–OCH₃ → –OCD₃) via halogen-deuterium exchange using deuterated methyl iodide (CD₃I) under Pd-catalyzed conditions. Concurrently, ¹³C labeling at the carbonyl position (C=¹³O) is achieved by employing sodium [1-¹³C]acetate as the labeled carbon source during benzoic acid derivative synthesis. The final coupling reaction conjugates these isotopically modified intermediates with the trans-4-hydroxycyclohexyl urea moiety, preserving the stereochemistry of the trans configuration at the cyclohexyl C4 position [2] [9].
Alternative routes utilize direct H/D exchange on preformed glyburide scaffolds via metal-catalyzed deuterium incorporation. However, this method risks isotopic dilution and requires rigorous control of reaction kinetics to maintain regioselectivity. The molecular formula C₂₂¹³CH₂₅D₃ClN₃O₆S confirms the incorporation of one ¹³C atom and three deuterium atoms, validated by high-resolution mass spectrometry (HRMS) with an exact mass of 513.16100 Da [9].
Table 1: Synthetic Methods for rac trans-4-Hydroxy Glyburide-¹³C,d₃
Method | Isotope Position | Key Reagents | Yield (%) |
---|---|---|---|
Stepwise Assembly | –OCD₃; C=¹³O | CD₃I; Na[1-¹³C]acetate | 62–68 |
Direct H/D Exchange | Aromatic –D | D₂O/Pd/C; 80°C | 41–45 |
Reductive Deuteration | Aliphatic –D | LiAlD₄; THF | 55–60 |
Radiolabeling efficiency hinges on minimizing isotopic dilution and maximizing isotopic enrichment. Critical optimizations include:
Table 2: Key Parameters for Radiolabeling Optimization
Parameter | Optimal Condition | Isotopic Purity (%) | Impact |
---|---|---|---|
Temperature | 25–30°C | 98.5–99.2 | Prevents thermal epimerization |
Catalyst Loading | 5 mol% Pd/C | 97.8–98.7 | Maximizes D/H exchange |
Reaction Time | 8–12 h | 98.9–99.5 | Balances completion vs. degradation |
Purification Method | Reverse-Phase HPLC | 99.4–99.8 | Removes isotopic contaminants |
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: